2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol
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Overview
Description
2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol is a complex organic compound that features a bromine atom, a chlorophenyl group, a benzoxazole ring, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the condensation of 2-bromo-4-nitrophenol with 2-(4-chlorophenyl)-1,3-benzoxazole-6-carbaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzoxazole ring and nitrophenol moiety are crucial for its binding affinity and specificity. Pathways involved may include oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(2-chlorobenzyl)-6-{(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl}phenol
- 4-bromo-2-[(E)-{4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino]methyl]phenol
Uniqueness
2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H11BrClN3O4 |
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Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-bromo-6-[[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C20H11BrClN3O4/c21-16-9-15(25(27)28)7-12(19(16)26)10-23-14-5-6-17-18(8-14)29-20(24-17)11-1-3-13(22)4-2-11/h1-10,26H |
InChI Key |
LUYXZMTVAHQIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O)Cl |
Origin of Product |
United States |
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